1-cyclohexanecarbonyl-4-[(2S)-pyrrolidine-2-carbonyl]piperazine
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Overview
Description
1-cyclohexanecarbonyl-4-[(2S)-pyrrolidine-2-carbonyl]piperazine is a complex organic compound featuring a piperazine ring substituted with cyclohexanecarbonyl and pyrrolidine-2-carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexanecarbonyl-4-[(2S)-pyrrolidine-2-carbonyl]piperazine typically involves multi-step organic reactions. One common method includes:
Formation of the Piperazine Core: Starting with piperazine, the compound is first protected to prevent unwanted reactions at the nitrogen atoms.
Cyclohexanecarbonyl Addition: The protected piperazine is then reacted with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine to form the cyclohexanecarbonyl derivative.
Pyrrolidine-2-carbonyl Addition: The final step involves the introduction of the pyrrolidine-2-carbonyl group. This can be achieved through a coupling reaction using a reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexanecarbonyl-4-[(2S)-pyrrolidine-2-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-cyclohexanecarbonyl-4-[(2S)-pyrrolidine-2-carbonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyclohexanecarbonyl-4-[(2S)-pyrrolidine-2-carbonyl]piperazine depends on its interaction with biological targets. It may act by binding to specific receptors or enzymes, altering their activity. The exact pathways involved can vary, but common targets include G-protein coupled receptors and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexanecarbonyl-4-[(2R)-pyrrolidine-2-carbonyl]piperazine: Similar structure but different stereochemistry.
1-cyclohexanecarbonyl-4-[(2S)-pyrrolidine-2-carbonyl]morpholine: Similar functional groups but different core structure.
1-cyclohexanecarbonyl-4-[(2S)-pyrrolidine-2-carbonyl]piperidine: Similar functional groups but different ring size.
Uniqueness
1-cyclohexanecarbonyl-4-[(2S)-pyrrolidine-2-carbonyl]piperazine is unique due to its specific combination of functional groups and stereochemistry, which can confer distinct biological activities and chemical reactivity compared to its analogs.
This compound’s unique structure makes it a valuable subject for further research in various scientific fields.
Properties
IUPAC Name |
cyclohexyl-[4-[(2S)-pyrrolidine-2-carbonyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c20-15(13-5-2-1-3-6-13)18-9-11-19(12-10-18)16(21)14-7-4-8-17-14/h13-14,17H,1-12H2/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSJJWOQULIJJK-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3CCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C(=O)[C@@H]3CCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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